molecular formula C8H9ClN2O2 B2710812 Ethyl 2-(3-chloropyrazin-2-YL)acetate CAS No. 914360-82-0

Ethyl 2-(3-chloropyrazin-2-YL)acetate

Cat. No. B2710812
M. Wt: 200.62
InChI Key: NIARWAKHCDJUDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyrazin-2-YL)acetate is a chemical compound with the CAS Number: 914360-82-0. It has a molecular weight of 200.62 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Ethyl 2-(3-chloropyrazin-2-YL)acetate involves a two-stage process . In the first stage, 2-(3-chloropyrazin-2-yl)acetic acid is combined with 1,1’-carbonyldiimidazole in N,N-dimethyl-formamide for 1 hour . In the second stage, ethanol is added and the mixture is kept at a temperature between 18 - 25 degrees Celsius for 1 hour .


Physical And Chemical Properties Analysis

Ethyl 2-(3-chloropyrazin-2-YL)acetate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point and other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Material Application

The Synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate explores an efficient route for pyrazole synthesis, highlighting its importance as an intermediate for pesticide production. This study emphasizes the methodological advancements in synthesizing this compound, demonstrating its pivotal role in agricultural chemistry (Yeming Ju, 2014).

Antimicrobial Activity

Synthesis of New 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) Ethanone Derivatives and Study Their Antimicrobial Activity discusses the antimicrobial potential of derivatives synthesized from Ethyl 2-(1H-pyrazol-1-yl)acetate. This research provides insight into the compound's utility in developing new antibacterial agents, highlighting its relevance in pharmaceutical research (M. Asif et al., 2021).

Marine Fungal Metabolites

Three New Compounds from the Marine Fungus Penicillium sp. presents the isolation of novel compounds from a marine fungus, where Ethyl 2-(3-chloropyrazin-2-yl)acetate derivatives may play a role in the structural elucidation of these new entities. This study underscores the compound's significance in natural product chemistry and marine biodiversity (Hong-Hua Wu et al., 2010).

Rubber Material Enhancement

Adhesion Improvement of SBR Rubber explores the use of ester solvents, including Ethyl 2-(3-chloropyrazin-2-yl)acetate, in enhancing the adhesion properties of styrene-butadiene rubber. This application is crucial for improving material properties in the rubber industry, demonstrating the compound's utility beyond pharmaceuticals (M. Romero-Sánchez et al., 2000).

Heterocyclic Chemistry Innovation

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlights the compound's role in generating diverse heterocyclic systems, pivotal for drug development and synthetic chemistry. The study showcases innovative approaches to constructing complex molecular architectures, emphasizing Ethyl 2-(3-chloropyrazin-2-yl)acetate's versatility (R. Mohareb et al., 2004).

Safety And Hazards

Ethyl 2-(3-chloropyrazin-2-YL)acetate is classified as a warning substance . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 2-(3-chloropyrazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIARWAKHCDJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloropyrazin-2-YL)acetate

Synthesis routes and methods I

Procedure details

To a 1.0 M solution of LiHMDS in toluene (14.8 mL, 14.8 mmol) under nitrogen at 0° C. was added 2,3-dichloropyrazine (0.699 mL, 6.71 mmol) and ethyl acetate (0.725 mL, 7.38 mmol). The mixture was stirred overnight for 18 hours, allowing the ice bath to warm to room temperature. The mixture was poured into saturated ammonium chloride (100 mL), and extracted with diethyl ether (3×100 mL). The combined ether extracts were washed with brine, dried (sodium sulphate) and evaporated. The residue was chromatographed (40 g silica cartridge, 0-25% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I99) (0.414 g, 31% yield) as a pale yellow oil; 1H NMR (400 MHz, CDCl3) δ 8.46 (d, J=2.5 Hz, 1H), 8.31 (d, J=2.5 Hz, 1H), 4.22 (q, J=7.1 Hz, 2H), 4.03 (s, 2H), 1.27 (t, J=7.1 Hz, 3H). LCMS Method C: rt 5.16 min.
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Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of (3-chloro-pyrazin-2-yl)-acetic acid (2.00 g) in N,N-dimethylformamide (“DMF”) (20 ml) was added 1,1′-carbonyldiimidazole (1.88 g) and the mixture stirred for 1 hour. To the reaction mixture was added ethanol (20 ml) and the mixture stirred for 1 hour at ambient temperature. The reaction mixture was concentrated and then purified by chromatography on silica gel (eluent 5-95% ethyl acetate in isohexane) to give (3-chloro-pyrazin-2-yl)-acetic acid ethyl ester (1.93 g). 1H-NMR (400 MHz, CDCl3): 8.50 (s, 1H), 8.30 (s, 1H), 4.20 (q, 2H), 4.00 (s, 2H), 1.30 (t, 3H) ppm.
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Synthesis routes and methods III

Procedure details

2.42 g of diethyl (3-chloro-2-pyrazinyl)malonate and 15 ml of dimethyl sulfoxide were mixed. To the mixture was added 0.62 g of sodium chloride and 0.32 g of water. The mixture was stirred for about 35 minutes at an inner temperature of 127 to 153° C. The reaction mixture was allowed to cool to room temperature, then, to the reaction mixture was added water, and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure, to obtain 1.53 g of ethyl (3-chloro-2-pyrazinyl)acetate.
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